C24 Sphingomyelin

Vue d'ensemble

Description

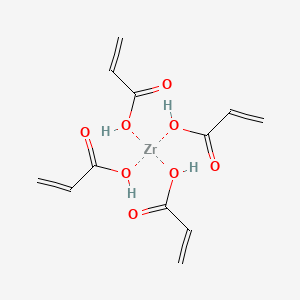

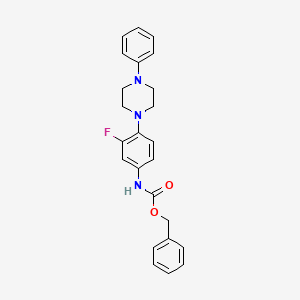

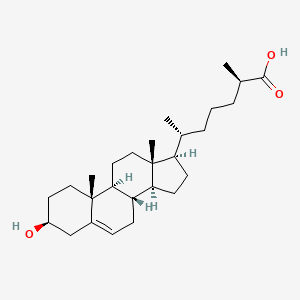

La sphingomyéline est un type de sphingolipide présent dans les membranes cellulaires animales, en particulier dans la gaine de myéline membranaire qui entoure certains axones de cellules nerveuses. Elle est composée d'une base sphingoïde, d'un acide gras à longue chaîne et d'un groupe tête phosphorylcholine. La sphingomyéline est cruciale pour maintenir l'intégrité et la stabilité de la membrane cellulaire, et elle joue un rôle important dans la transduction du signal et la communication cellulaire .

Mécanisme D'action

Target of Action

C24 Sphingomyelin primarily targets the plasma membrane of mammalian cells . It resides in the outer leaflet of the plasma membrane and plays a crucial role in governing cholesterol and the lateral organization of the plasma membrane .

Mode of Action

This compound interacts uniquely with cholesterol, influencing the lateral organization in asymmetric membranes . Molecular dynamics simulations suggest that when this compound is in the outer leaflet, the acyl chain of this compound interdigitates into the opposing leaflet, favoring cholesterol in the inner leaflet .

Biochemical Pathways

This compound impacts several biochemical pathways. It suppresses the formation of microdomains in the plasma membrane . This suppression is believed to be due to the partitioning of cholesterol into the inner leaflet . The presence of this compound in the outer leaflet of the plasma membrane can lead to cholesterol asymmetry .

Pharmacokinetics

It is known that this compound resides primarily in the outer leaflet of the plasma membrane .

Result of Action

The presence of this compound in the outer leaflet of the plasma membrane suppresses the formation of submicron domains in the plasma membrane . This unique interaction with cholesterol regulates the lateral organization in asymmetric membranes, potentially generating cholesterol asymmetry .

Action Environment

The action of this compound is influenced by its environment. For instance, in the plasma membrane of human erythrocytes, where a mixture of C24 and C16 sphingolipids is present, cholesterol still prefers the inner leaflet . This suggests that the presence of other sphingolipids can influence the action of this compound.

Analyse Biochimique

Biochemical Properties

C24 Sphingomyelin interacts with several enzymes, proteins, and other biomolecules. It has been found to have higher membrane rigidifying properties than its C24:1 homologues . The biophysical properties of this compound have been studied in multicomponent lipid bilayers containing cholesterol . It has been observed that this compound uniquely interacts with cholesterol and governs the lateral organization in asymmetric membranes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that this compound, when placed in the outer leaflet, suppresses microdomains in giant unilamellar vesicles and also suppresses submicron domains in the plasma membrane of HeLa cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other biomolecules at the molecular level. Molecular dynamics simulations have indicated that when this compound is in the outer leaflet, the acyl chain of this compound interdigitates into the opposing leaflet, thereby favoring cholesterol in the inner leaflet .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the combination of C24:0 and C24:1 sphingolipids generates interesting events, such as a generalized bilayer dynamism/instability of supported planar bilayers .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by endoplasmic reticulum membrane-embedded enzymes through a four-step cycle . The most important enzymes determining the tissue distribution of very long-chain fatty acids (VLCFAs) like this compound are fatty acid elongases, which catalyze the first, rate-limiting step of the fatty acid elongation cycle .

Subcellular Localization

This compound is primarily localized in the outer leaflet of the plasma membrane in mammalian cells

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La biosynthèse de la sphingomyéline se produit principalement dans le réticulum endoplasmique et l'appareil de Golgi. Le processus implique plusieurs enzymes clés, telles que la sérine palmitoyltransférase, la céramide synthase et la sphingomyéline synthase. La première étape irréversible de la synthèse de la sphingomyéline implique la condensation de la L-sérine et du palmitoyl-CoA, catalysée par la sérine palmitoyltransférase .

Méthodes de production industrielle

La production industrielle de sphingomyéline implique généralement l'extraction de sources naturelles, telles que le cerveau de porc ou les globules rouges. Le processus d'extraction comprend l'extraction des lipides à l'aide de solvants organiques, suivie d'une purification par des techniques telles que la chromatographie sur couche mince (CCM) et la chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions

La sphingomyéline subit diverses réactions chimiques, notamment :

Hydrolyse : Catalysée par les sphingomyélinases, conduisant à la formation de céramide et de phosphorylcholine.

Oxydation et réduction : Implique la conversion de la sphingomyéline en céramide et autres métabolites de sphingolipides.

Réactifs et conditions courants

Hydrolyse : Les sphingomyélinases sont les principales enzymes utilisées pour les réactions d'hydrolyse.

Oxydation et réduction : Les réactifs courants comprennent les oxydants comme le peroxyde d'hydrogène et les réducteurs comme le borohydrure de sodium.

Principaux produits formés

Céramide : Un produit clé formé par l'hydrolyse de la sphingomyéline.

Sphingosine-1-phosphate : Formé par un métabolisme plus poussé de la céramide.

Applications de la recherche scientifique

La sphingomyéline a des applications diverses dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les bicouches lipidiques et la dynamique membranaire.

Biologie : Joue un rôle dans la signalisation cellulaire, l'apoptose et les réponses au stress cellulaire.

Industrie : Utilisé dans les industries alimentaire et pharmaceutique comme ingrédient fonctionnel et émulsifiant.

Mécanisme d'action

La sphingomyéline exerce ses effets par plusieurs mécanismes :

Intégrité de la membrane cellulaire : Maintient l'intégrité structurelle des membranes cellulaires en formant des radeaux lipidiques.

Transduction du signal : Sert de précurseur pour les lipides bioactifs comme la céramide et la sphingosine-1-phosphate, qui régulent diverses fonctions cellulaires.

Réponse au stress cellulaire : Impliqué dans la réponse cellulaire aux conditions de stress, influençant l'apoptose et la survie cellulaire.

Applications De Recherche Scientifique

Sphingomyelin has diverse applications in scientific research, including:

Comparaison Avec Des Composés Similaires

La sphingomyéline est unique par rapport aux autres sphingolipides en raison de sa structure et de ses fonctions spécifiques. Les composés similaires comprennent :

Céramide : Un métabolite de la sphingomyéline impliqué dans la signalisation cellulaire et l'apoptose.

Sphingosine-1-phosphate : Un lipide bioactif dérivé du métabolisme de la sphingomyéline, impliqué dans la survie et la migration cellulaires.

Phosphatidylsérine : Un autre phospholipide présent dans les membranes cellulaires, impliqué dans la signalisation cellulaire et l'apoptose.

La capacité unique de la sphingomyéline à former des radeaux lipidiques et son rôle dans la transduction du signal la distinguent des autres sphingolipides et phospholipides .

Propriétés

IUPAC Name |

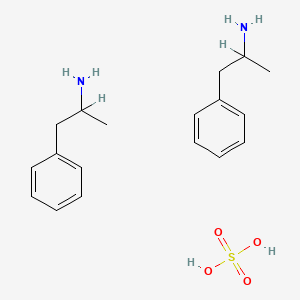

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H95N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h38,40,45-46,50H,6-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b40-38+/t45-,46+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDPUVGSSDPBMD-XTAIVQBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H95N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347426 | |

| Record name | N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60037-60-7 | |

| Record name | N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SM(d18:1/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Dibenzo[b,d]furan-4-yl)aniline](/img/structure/B6595907.png)

![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)